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Compound of Interest

Compound Name: 3-Chloro-4-(hydroxymethyl)phenol

Cat. No.: B1369970

Introduction

Welcome to an in-depth exploration of the spectroscopic properties of 2-Chloro-4-
(hydroxymethyl)phenol, a substituted phenolic compound with potential applications in organic
synthesis and drug development. This guide is designed for researchers, scientists, and
professionals in the field who require a thorough understanding of the analytical data that
defines this molecule.

A notable point of clarification is the nomenclature surrounding this compound. While often
referred to as 3-Chloro-4-(hydroxymethyl)phenol, particularly in commercial listings under
CAS number 171569-42-9, the systematic IUPAC name is 2-Chloro-4-(hydroxymethyl)phenol
(CAS number 105960-29-0).[1] Both names refer to the same molecular structure. For clarity
and adherence to systematic nomenclature, this guide will use the name 2-Chloro-4-
(hydroxymethyl)phenol.

This document provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. The interpretation herein is grounded in
established principles of spectroscopy, offering insights into how each analytical technique
corroborates the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can map out
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the carbon-hydrogen framework of 2-Chloro-4-(hydroxymethyl)phenol.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons,
their chemical environment, and their proximity to other protons. For 2-Chloro-4-
(hydroxymethyl)phenol, the expected signals in a common solvent like deuterochloroform
(CDCl3) are detailed below.

Table 1: Predicted *H NMR Spectral Data for 2-Chloro-4-(hydroxymethyl)phenol

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.30 d 1H Ar-H (H-3)
~7.15 dd 1H Ar-H (H-5)
~6.90 d 1H Ar-H (H-6)
~5.50 s (broad) 1H Ar-OH
~4.65 S 2H -CH20H
~2.00 s (broad) 1H -CH20H

Note: Predicted data is based on standard chemical shift increments and may vary slightly from
experimental values.

Interpretation and Expertise-Driven Insights:

The aromatic region (o 6.90-7.30 ppm) is expected to show three distinct signals corresponding
to the three protons on the benzene ring. The substitution pattern dictates the splitting pattern.
The proton at position 3 (H-3), being ortho to the chlorine atom, would likely be the most
deshielded. The proton at position 5 (H-5) would be split by both H-3 and H-6, appearing as a
doublet of doublets (dd). The proton at position 6 (H-6) would appear as a doublet (d).

The benzylic protons of the hydroxymethyl group (-CH20H) are expected to appear as a singlet
around & 4.65 ppm. Their equivalence is due to free rotation around the C-C bond. The
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hydroxyl protons (both phenolic and alcoholic) are often broad singlets and their chemical shifts
can be highly variable depending on concentration, solvent, and temperature, due to hydrogen
bonding and chemical exchange.[2] To confirm their identity, a D20 exchange experiment can
be performed, which would cause the hydroxyl proton signals to disappear.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted 13C NMR Spectral Data for 2-Chloro-4-(hydroxymethyl)phenol

Chemical Shift (6, ppm) Assighment
~ 152 C-OH (C-1)

~ 135 C-CH20H (C-4)
~130 C-H (Ar)

~128 C-H (Ar)

~125 C-Cl (C-2)
~116 C-H (Ar)

~ 64 -CH20H

Note: Predicted data is based on standard chemical shift increments and may vary slightly from
experimental values.

Interpretation and Expertise-Driven Insights:

The spectrum is expected to show seven distinct carbon signals. The carbon attached to the
phenolic hydroxyl group (C-1) is the most deshielded among the aromatic carbons, appearing
around & 152 ppm. The carbon bearing the chlorine atom (C-2) would also be significantly
downfield. The remaining four aromatic carbons will have distinct signals, with the carbons
bearing a hydrogen atom appearing in the typical aromatic region (6 115-130 ppm). The
benzylic carbon of the hydroxymethyl group is expected around & 64 ppm.
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Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of 2-Chloro-4-
(hydroxymethyl)phenol is as follows:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube. The
choice of solvent is critical; DMSO-ds is often preferred for its ability to better resolve
hydroxyl proton signals.

e 1H NMR Acquisition:
o Use a standard single-pulse sequence.
o Acquire at a field strength of at least 400 MHz for good signal dispersion.
o Set a spectral width of approximately 12 ppm.
o Use a relaxation delay of 2-5 seconds to ensure full magnetization recovery.
o Acquire at least 16 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition:

[e]

Use a proton-decoupled pulse sequence.

o

Set a spectral width of approximately 220 ppm.

[¢]

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

[¢]

A significantly higher number of scans (e.g., 1024 or more) will be required due to the low
natural abundance of 13C.

o Data Processing: Apply a Fourier transform to the acquired free induction decay (FID),
followed by phase and baseline correction. Integrate the signals in the *H NMR spectrum
and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The spectrum arises from the absorption of infrared radiation, which excites
molecular vibrations.

Table 3: Characteristic IR Absorption Bands for 2-Chloro-4-(hydroxymethyl)phenol

Wavenumber (cm~—?) Vibration Type Functional Group

3500 - 3200 O-H stretch (broad) Phenolic and Alcoholic -OH
3100 - 3000 C-H stretch Aromatic C-H

2950 - 2850 C-H stretch Aliphatic C-H (-CH2)

1600, 1475 C=C stretch Aromatic ring

1260 - 1200 C-O stretch Phenolic C-O

1050 - 1000 C-O stretch Primary alcohol C-O

850 - 750 C-H bend (out-of-plane) Aromatic C-H

750 - 700 C-Cl stretch Aryl chloride

Interpretation and Expertise-Driven Insights:

The most prominent feature in the IR spectrum will be a broad and strong absorption band in
the 3500-3200 cm~* region, characteristic of the O-H stretching vibrations of the hydroxyl
groups, broadened by hydrogen bonding.[2] The presence of both a phenolic and a primary
alcohol C-O stretch (around 1220 cm~* and 1030 cm™1, respectively) would be a key diagnostic
feature. The aromatic C=C stretching vibrations will appear as a pair of sharp bands around
1600 and 1475 cm~1. The C-ClI stretch is expected to be in the fingerprint region and may be
difficult to assign definitively without comparison to a reference spectrum.

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small
amount of the compound (1-2 mg) with approximately 100 mg of dry KBr powder in an agate
mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
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Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a quicker
analysis of the solid sample directly.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o

Place the sample in the IR beam path.

[e]

Acquire the sample spectrum over the range of 4000-400 cm™1.

o

Co-add at least 16 scans to improve the signal-to-noise ratio.

o Data Analysis: The resulting spectrum should be displayed in terms of transmittance or
absorbance versus wavenumber. Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Expected Mass Spectrometry Data for 2-Chloro-4-(hydroxymethyl)phenol
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m/z (mass-to-charge ratio)  Proposed Fragment Comments

Molecular ion peak. The 3:1

intensity ratio of the M and
158/160 [M]* M+2 peaks is characteristic of

the presence of one chlorine

atom.

Loss of the hydroxyl radical

141/143 [M - OH]*
from the hydroxymethyl group.
Benzylic cleavage, loss of the
129/131 [M - CH20H]* )
hydroxymethyl radical.
122 [M-CIJ* Loss of a chlorine radical.
Subsequent loss of carbon
101 [M-CI-CO]* monoxide from the [M - CI]*

fragment.

Interpretation and Expertise-Driven Insights:

The electron ionization (El) mass spectrum is expected to show a molecular ion peak [M]* at
m/z 158. A crucial piece of evidence for the presence of a chlorine atom is the isotopic peak
[M+2]* at m/z 160, with an intensity that is approximately one-third of the molecular ion peak,
reflecting the natural abundance of the 3°Cl and 3’Cl isotopes.

The fragmentation pattern will be influenced by the functional groups. Benzylic cleavage,
leading to the loss of the hydroxymethyl radical (*CH20H), is a common pathway for benzyl
alcohols and would result in an ion at m/z 129/131. Loss of the hydroxyl radical (*OH) from the
hydroxymethyl group is also a likely fragmentation, giving a peak at m/z 141/143.

Experimental Protocol for Mass Spectrometry

» Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.qg.,
methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS). GC-MS is often preferred as it also provides purity information.
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« lonization: Use Electron lonization (EIl) at a standard energy of 70 eV to induce
fragmentation.

e Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40
to 300.

o Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major
fragment ions and propose fragmentation pathways that are consistent with the structure of
2-Chloro-4-(hydroxymethyl)phenol.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown compound, such as 2-Chloro-4-(hydroxymethyl)phenol, using the spectroscopic

techniques discussed.

Spectroscopic Techniques

Mass Spectrometry (MS) Enfrared (IR) Spectroscopa NMR Spectroscopy (*H, 13C)

Rrovides Identifies Determines

Derived Information

y

Molecular Weight & Functional Groups
Isotopic Pattern (-OH, Ar, -CH20H, C-ClI)

C-H Framework &
Connectivity

Proposed Structure of
2-Chloro-4-(hydroxymethyl)phenol

Click to download full resolution via product page

Caption: Workflow for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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